4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde
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Overview
Description
4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde typically involves the reaction of 4-(4-Trifluoromethyl-phenyl)-thiazole with a suitable aldehyde precursor. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carboxylic acid.
Reduction: 4-(4-Trifluoromethyl-phenyl)-thiazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. Additionally, the thiazole ring can participate in various binding interactions with enzymes or receptors, potentially modulating their activity .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with different functional groups and applications.
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the thiazole ring, leading to different chemical properties and reactivity.
Uniqueness: 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the thiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)9-6-17-10(5-16)15-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAWFIWWLHYMFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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